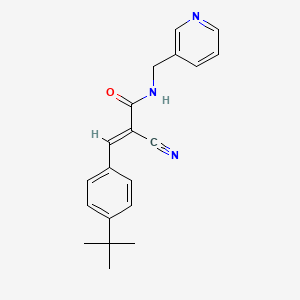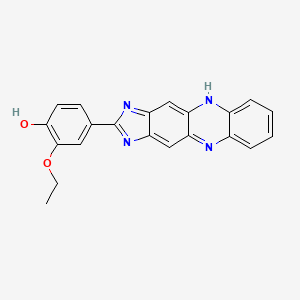
(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(2-chlorobenzyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “(3Z)-3-(3-alil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)-1-(2-clorobencil)-1,3-dihidro-2H-indol-2-ona” es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluyendo tiazolidinona, indolinona y porciones de clorobencilo
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de este compuesto típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta de síntesis común podría incluir:
Formación del anillo de Tiazolidinona: Esto se puede lograr a través de la reacción de una tioamida adecuada con una α-halo cetona en condiciones básicas.
Formación de Indolinona: La porción de indolinona se puede sintetizar a través de una síntesis de indol de Fischer, que involucra la reacción de fenilhidrazina con una cetona.
Reacciones de Acoplamiento: El paso final involucra el acoplamiento de los intermediarios de tiazolidinona e indolinona a través de una serie de reacciones de condensación, a menudo facilitadas por catalizadores como paladio o cobre.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación rigurosas como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las porciones de alilo y tiazolidinona.
Reducción: Las reacciones de reducción podrían dirigirse a los grupos carbonilo dentro de los anillos de indolinona y tiazolidinona.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo clorobencilo.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Catalizadores: Paladio sobre carbón, yoduro de cobre(I).
Productos Principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
Síntesis Orgánica: El compuesto puede servir como bloque de construcción para la síntesis de moléculas más complejas.
Catálisis: Puede actuar como ligando en reacciones catalíticas.
Biología
Inhibición Enzimática: Uso potencial como inhibidor de enzimas específicas debido a su estructura compleja.
Actividad Antimicrobiana: La porción de tiazolidinona es conocida por sus propiedades antimicrobianas.
Medicina
Desarrollo de Fármacos:
Industria
Ciencia de Materiales: Uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su aplicación específica. Por ejemplo, como inhibidor enzimático, podría unirse al sitio activo de la enzima, bloqueando el acceso del sustrato y, por lo tanto, inhibiendo la actividad de la enzima. Los objetivos moleculares y las vías involucradas serían específicos de la enzima o el sistema biológico en cuestión.
Comparación Con Compuestos Similares
Compuestos Similares
(3Z)-3-(3-alil-4-oxo-2-tio-1,3-tiazolidin-5-ilideno)-1-(2-clorobencil)-1,3-dihidro-2H-indol-2-ona: Los compuestos similares podrían incluir otros derivados de tiazolidinona o derivados de indolinona.
Singularidad
Complejidad Estructural: La combinación de porciones de tiazolidinona, indolinona y clorobencilo en una sola molécula es relativamente única.
Diversidad Funcional: La presencia de múltiples grupos funcionales permite una amplia gama de reacciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C21H15ClN2O2S2 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H15ClN2O2S2/c1-2-11-23-20(26)18(28-21(23)27)17-14-8-4-6-10-16(14)24(19(17)25)12-13-7-3-5-9-15(13)22/h2-10H,1,11-12H2/b18-17- |
Clave InChI |
ARRLRGBYALXTRO-ZCXUNETKSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S |
SMILES canónico |
C=CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977117.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977122.png)
![2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11977123.png)


![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11977155.png)
![Hexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B11977161.png)
![Methyl 2-(2-(4-hydro-1,2,4-triazolo[3,4-b]benzothiazol-3-ylthio)acetylamino)-4-(2-thienyl)thiophene-3-carboxylate](/img/structure/B11977167.png)
![Allyl (2Z)-2-[1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977168.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B11977174.png)
![(5Z)-3-(3-ethoxypropyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977178.png)
![7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11977185.png)
![(5Z)-3-Benzyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977190.png)

